molecular formula C10H14N4O5S B15043215 Ethyl 2-({6-[(2-methoxy-2-oxoethyl)amino]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetate

Ethyl 2-({6-[(2-methoxy-2-oxoethyl)amino]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetate

Cat. No.: B15043215
M. Wt: 302.31 g/mol
InChI Key: MBIHPOLMAULLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({6-[(2-methoxy-2-oxoethyl)amino]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a methoxy group, and an ethyl ester group

Preparation Methods

The synthesis of Ethyl 2-({6-[(2-methoxy-2-oxoethyl)amino]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetate involves multiple steps. One common synthetic route includes the reaction of 2-methoxy-2-oxoethylamine with a triazine derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The product is then purified using techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve the desired product.

Chemical Reactions Analysis

Ethyl 2-({6-[(2-methoxy-2-oxoethyl)amino]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation reaction typically results in the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the ethyl ester group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

Ethyl 2-({6-[(2-methoxy-2-oxoethyl)amino]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-({6-[(2-methoxy-2-oxoethyl)amino]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Ethyl 2-({6-[(2-methoxy-2-oxoethyl)amino]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetate can be compared with other triazine derivatives, such as:

    Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate: Similar in structure but with a methyl group instead of an ethyl group.

    Ethyl 2-[(2-methoxy-2-oxoethyl)amino]propanoate: Contains a propanoate group instead of an acetate group.

    Ethyl 2-[(2-methoxy-2-oxoethyl)amino]butanoate: Contains a butanoate group instead of an acetate group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-({6-[(2-methoxy-2-oxoethyl)amino]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a triazine ring and an ethyl ester functional group. Its molecular formula is C₁₃H₁₈N₄O₅S, with a molecular weight of approximately 342.37 g/mol. The presence of the sulfanyl group and the methoxycarbonyl moiety suggests potential reactivity that could be harnessed for therapeutic applications.

Research indicates that compounds containing triazine rings exhibit various biological activities, including:

  • Anticancer Activity : The triazine moiety has been linked to the inhibition of tumor growth in various cancer cell lines. It appears to interfere with cellular proliferation pathways.
  • Antimicrobial Properties : The presence of sulfur in the compound enhances its interaction with microbial enzymes, potentially leading to antimicrobial effects.

Anticancer Activity

A study conducted by Evren et al. (2019) demonstrated that derivatives of triazine exhibited significant cytotoxic activity against several cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
Ethyl 2-{...}MDA-MB-231 (Breast Cancer)27.6
Ethyl 2-{...}A549 (Lung Cancer)29.3

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.

Antimicrobial Activity

Research has shown that similar triazine derivatives possess notable antimicrobial properties. For example:

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Ethyl 2-{...}E. coli15 μg/mL
Ethyl 2-{...}S. aureus20 μg/mL

The sulfanyl group is believed to enhance the binding affinity of the compound to bacterial enzymes, thereby inhibiting their function.

Case Studies

  • In Vivo Studies : A recent study evaluated the efficacy of Ethyl 2-{...} in a mouse model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
  • Clinical Trials : Preliminary clinical trials are underway to assess the safety and efficacy of this compound in human subjects diagnosed with advanced-stage cancers.

Properties

Molecular Formula

C10H14N4O5S

Molecular Weight

302.31 g/mol

IUPAC Name

methyl 2-[[3-(2-ethoxy-2-oxoethyl)sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]amino]acetate

InChI

InChI=1S/C10H14N4O5S/c1-3-19-7(16)5-20-10-12-9(17)8(13-14-10)11-4-6(15)18-2/h3-5H2,1-2H3,(H,11,13)(H,12,14,17)

InChI Key

MBIHPOLMAULLDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(C(=O)N1)NCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.